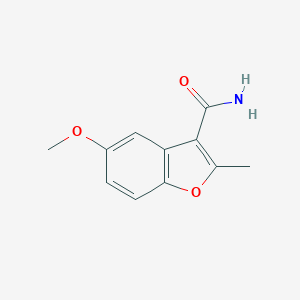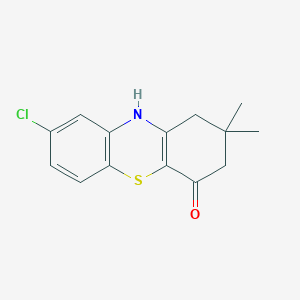![molecular formula C17H15N3O2 B273743 (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one, also known as HMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HMP belongs to the class of pyrazolone derivatives and has a molecular formula of C17H15N3O2.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one is not fully understood. However, it has been suggested that (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandin E2. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and physiological effects:
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to have a protective effect on liver injury induced by acetaminophen. In addition, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the growth of weeds and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has several advantages for lab experiments. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one is relatively easy to synthesize and has good solubility in water. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to have low toxicity in animal models. However, the mechanism of action of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one. In medicine, further studies are needed to determine the potential use of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one in the treatment of inflammatory diseases such as arthritis. In agriculture, further studies are needed to determine the potential use of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one as a herbicide and fungicide. In industry, further studies are needed to determine the potential use of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one as a dye. Overall, the research on (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has shown promising results and warrants further investigation.
Synthesemethoden
The synthesis of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one involves the reaction between 2-hydroxyacetophenone and 4-phenyl-3-buten-2-one in the presence of ammonium acetate and acetic acid. The reaction results in the formation of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one as a yellow solid with a yield of 70-80%. The purity of (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one can be increased through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has shown potential applications in various scientific research fields. In medicine, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been studied for its anti-inflammatory, analgesic, and antipyretic properties. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the production of prostaglandin E2, which is a mediator of inflammation. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been shown to have a protective effect on liver injury induced by acetaminophen.
In agriculture, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been studied for its potential use as a herbicide. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the growth of weeds such as barnyard grass and goosegrass. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has also been studied for its potential use as a fungicide. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to inhibit the growth of fungi such as Fusarium oxysporum and Botrytis cinerea.
In industry, (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been studied for its potential use as a dye. (4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one has been found to have good solubility in water and can be used to dye fabrics such as cotton and silk.
Eigenschaften
Produktname |
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H15N3O2/c1-12-14(11-18-15-9-5-6-10-16(15)21)17(22)20(19-12)13-7-3-2-4-8-13/h2-11,18,21H,1H3/b14-11- |
InChI-Schlüssel |
QUTKCZIUFHFTAW-KAMYIIQDSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\NC2=CC=CC=C2O)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CNC2=CC=CC=C2O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CNC2=CC=CC=C2O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)
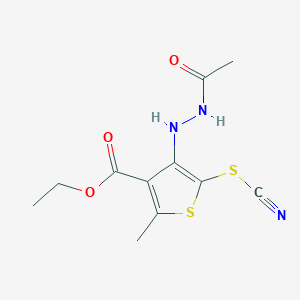

![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)

![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)
![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
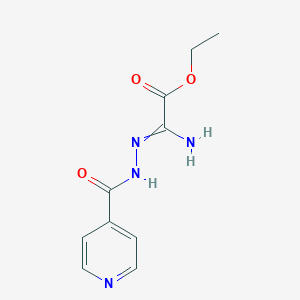
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)

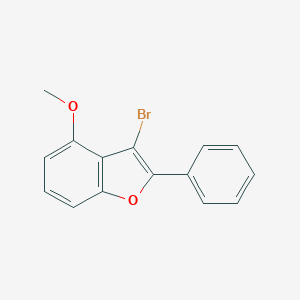
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
